Methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
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Overview
Description
LY-203725 is a monoclonal antibody-vinca alkaloid conjugate developed by Eli Lilly and Company. This compound was primarily researched for its potential use in site-directed cancer chemotherapy. The conjugate combines the specificity of monoclonal antibodies with the cytotoxic properties of vinca alkaloids, aiming to target and destroy cancer cells more effectively .
Preparation Methods
The preparation of LY-203725 involves the conjugation of a monoclonal antibody with a vinca alkaloid. The synthetic route typically includes the following steps:
Monoclonal Antibody Production: The monoclonal antibody is produced using hybridoma technology or recombinant DNA technology.
Vinca Alkaloid Derivatization: The vinca alkaloid is chemically modified to introduce functional groups that facilitate conjugation.
Conjugation Reaction: The derivatized vinca alkaloid is conjugated to the monoclonal antibody using a linker molecule.
Chemical Reactions Analysis
LY-203725 undergoes several types of chemical reactions:
Hydrolysis: The linker molecule in the conjugate can be hydrolyzed under acidic or basic conditions, leading to the release of the vinca alkaloid.
Reduction: The disulfide bonds in the monoclonal antibody can be reduced using reducing agents like dithiothreitol, leading to the fragmentation of the antibody.
Common reagents used in these reactions include acids, bases, reducing agents, and oxidizing agents. The major products formed from these reactions are the free vinca alkaloid and fragmented monoclonal antibody.
Scientific Research Applications
LY-203725 has been extensively studied for its applications in cancer therapy. Some of the key research applications include:
Targeted Cancer Therapy: LY-203725 is designed to selectively target cancer cells, minimizing damage to healthy cells. This targeted approach enhances the efficacy of chemotherapy and reduces side effects.
Drug Delivery Systems: The conjugate serves as a model for developing advanced drug delivery systems that combine targeting specificity with potent cytotoxicity.
Biological Studies: LY-203725 is used in biological studies to understand the mechanisms of antibody-drug conjugates and their interactions with cancer cells.
Mechanism of Action
The mechanism of action of LY-203725 involves the following steps:
Target Recognition: The monoclonal antibody component of LY-203725 binds to specific antigens on the surface of cancer cells.
Internalization: The antibody-antigen complex is internalized by the cancer cell through endocytosis.
Drug Release: Once inside the cell, the linker molecule is cleaved, releasing the vinca alkaloid.
Cytotoxic Effect: The vinca alkaloid disrupts microtubule formation, leading to cell cycle arrest and apoptosis (programmed cell death) of the cancer cell.
Comparison with Similar Compounds
LY-203725 is unique due to its specific combination of a monoclonal antibody and a vinca alkaloid. Similar compounds include:
Brentuximab Vedotin: Another antibody-drug conjugate that targets CD30-positive cancer cells and delivers the cytotoxic agent monomethyl auristatin E.
Trastuzumab Emtansine: An antibody-drug conjugate that targets HER2-positive cancer cells and delivers the cytotoxic agent DM1.
Gemtuzumab Ozogamicin: An antibody-drug conjugate that targets CD33-positive cancer cells and delivers the cytotoxic agent calicheamicin.
LY-203725 stands out due to its specific targeting mechanism and the use of vinca alkaloid as the cytotoxic agent, which differentiates it from other antibody-drug conjugates.
Properties
Molecular Formula |
C45H58N6O7 |
---|---|
Molecular Weight |
795.0 g/mol |
IUPAC Name |
methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C45H58N6O7/c1-7-41(55)23-27-24-44(40(54)58-6,35-29(15-19-50(25-27)26-41)28-13-10-11-14-32(28)47-35)31-21-30-33(22-34(31)57-5)49(4)37-43(30)17-20-51-18-12-16-42(8-2,36(43)51)38(52)45(37,56)39(53)48-46-9-3/h9-14,16,21-22,27,36-38,47,52,55-56H,7-8,15,17-20,23-26H2,1-6H3,(H,48,53) |
InChI Key |
OBXBPRBBCSVRQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN=CC)O)O)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
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